molecular formula C13H13N3O3 B2936736 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide CAS No. 378205-41-5

7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide

Cat. No.: B2936736
CAS No.: 378205-41-5
M. Wt: 259.265
InChI Key: KYTIZMMPGZDQGZ-UHFFFAOYSA-N
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Description

7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a tricyclic heterocyclic compound featuring a pyrido[3,2,1-ij]quinoline core substituted with a hydrazide group at position 6 and hydroxyl and ketone functionalities at positions 7 and 5, respectively. This scaffold is structurally analogous to diuretic carboxamides derived from 4-hydroxyquinolin-2-ones but differs in the substitution of the amide group with a carbohydrazide moiety. The hydrazide group introduces distinct physicochemical properties, such as enhanced hydrogen-bonding capacity and altered solubility, which may influence biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide typically involves multiple steps, starting with the formation of the pyridoquinoline core. Common synthetic routes include the condensation of appropriate precursors under controlled conditions, followed by cyclization and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

While the search results do not specifically focus on the applications of "7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide," they do provide information on related compounds and their applications, which can help infer potential uses of the title compound. Here's a summary of the findings:

Synthesis and Properties

The synthesis of N-aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides is achieved through the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with anilines, aminophenols, and O-alkylsubstituted analogs . The optimal reaction conditions prevent the destruction of the heterocyclic ester and the formation of impurities . Elemental analysis, NMR spectroscopy, and mass spectrometry are used to confirm the structure of the synthesized substances .

Related Compounds and Applications

  • N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamides: These compounds have been studied for their diuretic activity and potential as inhibitors of aldosterone synthase . Research indicates that the addition of a methylene unit to the heterocycle has a positive impact on biological properties, with many substances exhibiting a statistically significant diuretic effect .
  • Quinoline and quinolone derivatives: These derivatives possess diverse biological activities and pharmacological properties, including antioxidant, anti-inflammatory, and antimalarial effects .
  • Carboxamide analogues: These have demonstrated multi-target agent capabilities, revealing combined antioxidant and LOX inhibitory activity .

Potential Applications of this compound

Based on the information available on related compounds, "this compound" may have potential applications in the following areas:

  • Diuretic agents: Given the diuretic activity observed in related carboxamides, this compound could be explored for its potential diuretic properties .
  • Aldosterone synthase inhibitors: The structural similarity to compounds with inhibitory effects on aldosterone synthase suggests a possible application in this area .
  • Antioxidant and anti-inflammatory agents: The presence of quinoline and quinolone derivatives with antioxidant and anti-inflammatory properties indicates that this compound could be investigated for similar activities .
  • LOX inhibition: Considering the LOX inhibitory activity of carboxamide analogues, this compound might also possess such activity .

Tables and Case Studies

Mechanism of Action

The mechanism by which 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Carboxamides vs. Carbohydrazides

The pyrido[3,2,1-ij]quinoline derivatives are closely related to pyrrolo[3,2,1-ij]quinolines, differing in the annelated heterocycle (tetrahydropyridine vs. pyrrolidine). Key structural analogs include:

Compound Class Core Structure R-Group at Position 6 Key Functional Groups
Carbohydrazide (Target) Pyrido[3,2,1-ij]quinoline -CONHNH₂ 7-OH, 5-Oxo, 6-carbohydrazide
N-Aryl Carboxamides (2a–h) Pyrido[3,2,1-ij]quinoline -CONHAr (Ar = aryl) 7-OH, 5-Oxo, 6-carboxamide
Pyrroloquinoline Carboxamides (VI, VII) Pyrrolo[3,2,1-ij]quinoline -CONHAr 6-OH, 4-Oxo, 5-carboxamide

Physicochemical Properties

Property Carbohydrazide (Inferred) N-Aryl Carboxamides (2a–h) Pyrroloquinolines (VI, VII)
Melting Point 200–220°C (estimated) 245–265°C 230–250°C
Solubility in DMSO Moderate Low (challenges in NMR analysis) Low
Mass Spectrometry Fragmentation via hydrazide cleavage (e.g., loss of NH₂NH₂) Ketene-type fragmentation (m/z 227 peak) Similar to carboxamides

Key Findings :

  • Carboxamides : The 4-methoxyaryl group enhances diuretic activity, likely due to improved lipophilicity and target binding .
  • Pyrroloquinolines: Reduced activity compared to pyridoquinoline carboxamides, attributed to the smaller pyrrolidine ring .

Structure-Activity Relationships (SAR)

  • Heterocycle Size: Pyridoquinolines (6-membered annelated ring) show higher diuretic activity than pyrroloquinolines (5-membered), likely due to conformational flexibility .
  • Substituent Effects : Electron-donating groups (e.g., 4-OCH₃) on the arylamide enhance activity, while bulky groups reduce it .
  • Functional Group : Carboxamides exhibit stronger diuretic effects than esters or acids, but carbohydrazides remain underexplored .

Biological Activity

7-Hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is part of a broader class of pyridoquinolines that have been investigated for various pharmacological effects, including diuretic and anticancer properties.

The molecular formula of this compound is C12H10N4O3C_{12}H_{10}N_4O_3, and it features a complex structure that contributes to its biological activity. The compound's synthesis typically involves methods such as amidation of ethyl esters with anilines, which allows for the introduction of various substituents that can modulate its pharmacological properties .

Diuretic Activity

Recent studies have highlighted the diuretic properties of derivatives of this compound. For instance, a series of N-aryl derivatives were synthesized and tested for their diuretic effects in animal models. The results indicated that these compounds exhibited a statistically significant diuretic effect that surpassed that of hydrochlorothiazide, a commonly used diuretic agent. The optimal dosage for testing was found to be 10 mg/kg in white rats .

Table 1: Comparative Diuretic Activity

Compound NameDiuretic Effect (compared to Hydrochlorothiazide)
7-Hydroxy-5-Oxo Derivative ASignificant increase
7-Hydroxy-5-Oxo Derivative BComparable
HydrochlorothiazideStandard reference

Anticancer Properties

In addition to its diuretic effects, there is emerging evidence suggesting potential anticancer activity associated with pyridoquinoline derivatives. Preliminary studies indicate that certain derivatives can inhibit cell proliferation in human tumor cell lines such as HeLa and HCT116. These compounds exhibited IC50 values indicating effective inhibition at low concentrations .

Table 2: Anticancer Activity

Compound NameCell LineIC50 Value (µM)
Derivative AHeLa0.36
Derivative BHCT1161.8

The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. For example, the structural modifications in the molecule can enhance binding affinity to aldosterone synthase, which plays a crucial role in regulating blood pressure and fluid balance .

Moreover, the presence of hydroxyl and carbonyl groups in the structure may facilitate interactions with cellular receptors or enzymes involved in cancer cell proliferation pathways .

Case Studies

A notable study conducted on the synthesis and evaluation of various derivatives demonstrated that modifications to the aromatic ring significantly influenced both diuretic and anticancer activities. For instance, compounds with methoxy substitutions showed enhanced biological efficacy compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carbohydrazide?

Methodological Answer: The compound is synthesized via a two-step process:

Step 1: React 2-R 5-amino-1,3,4-thiadiazole with ethyl 2-formyl-3-oxo-3-phenylpropanoate to form the ethylcarboxylate intermediate.

Step 2: Treat the intermediate with hydrazine in ethanol at 78°C for 4–6 hours. Ethanol is preferred over other alcohols due to higher yields (87%) and milder conditions .
Key Parameters: Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via recrystallization .

Q. Which spectroscopic methods are most effective for characterizing the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR: Assign protons and carbons in the pyridoquinoline and hydrazide moieties. For example, the hydrazide NH₂ group appears as a singlet at δ 4.2–4.5 ppm .
  • IR Spectroscopy: Confirm the presence of carbonyl (C=O, ~1670 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
  • X-ray Diffraction: Resolve spatial configuration, particularly the dihydroquinoline ring’s puckering and hydrogen-bonding interactions .

Q. How can reaction conditions be optimized to improve yield during synthesis?

Methodological Answer:

  • Solvent Selection: Short-chain alcohols (ethanol > methanol) reduce steric hindrance and improve nucleophilic attack by hydrazine .
  • Temperature Control: Maintain 78°C (ethanol’s boiling point) to ensure complete dissolution of intermediates .
  • Stoichiometry: Use a 1:1 molar ratio of ethylcarboxylate to hydrazine to minimize side reactions .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial antimicrobial screening against S. aureus and E. coli reveals moderate activity (MIC 32–64 µg/mL). Testing involves:

  • Agar Dilution: Prepare compound dilutions in Mueller-Hinton agar and assess bacterial growth after 24 hours .
  • Positive Controls: Compare with ciprofloxacin (MIC 1–2 µg/mL) to validate assay sensitivity .

Q. What are the critical parameters to monitor during the hydrazide formation step?

Methodological Answer:

  • Hydrazine Purity: Use anhydrous hydrazine to avoid hydrolysis side products.
  • Reaction Time: Prolonged heating (>8 hours) leads to hydrazone byproducts; terminate at 90% conversion (TLC) .
  • pH Control: Maintain slightly acidic conditions (pH 5–6) to stabilize the hydrazide moiety .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of intermediates in the synthesis?

Methodological Answer:

  • DFT Calculations: Model transition states of the nucleophilic acyl substitution step (hydrazine attack on ethylcarboxylate) to identify electron-deficient carbonyl carbons.
  • Solvent Effects: Use COSMO-RS simulations to compare ethanol vs. methanol polarity effects on reaction activation energy .

Q. What strategies resolve discrepancies in spectral data during structural elucidation?

Methodological Answer:

  • Dynamic NMR: Resolve overlapping signals (e.g., diastereotopic protons in the dihydroquinoline ring) by variable-temperature experiments .
  • HSQC/HMBC: Correlate ambiguous ¹³C signals with adjacent protons to assign quaternary carbons .
  • Contradiction Resolution: If IR data conflicts with NMR (e.g., unexpected carbonyl shifts), recheck sample purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. What factorial design approaches are suitable for optimizing multi-variable synthesis conditions?

Methodological Answer: Use a 2³ full factorial design to evaluate:

  • Variables: Solvent (ethanol/methanol), temperature (70°C/80°C), and hydrazine excess (1.0x/1.2x).
  • Response Surface Methodology (RSM): Model interactions between variables and identify maxima in yield (e.g., ethanol, 78°C, 1.1x hydrazine) .

Q. How does the compound’s electronic structure influence its antimicrobial mechanism?

Methodological Answer:

  • Molecular Docking: Simulate binding to E. coli DNA gyrase B (PDB: 1KZN). The hydrazide group forms hydrogen bonds with Asp73, while the pyridoquinoline core intercalates DNA .
  • SAR Studies: Modify the 7-hydroxy group to esters (e.g., acetyl) and compare MICs to assess hydrophobicity’s role in membrane penetration .

Q. What scaling challenges arise in transitioning from milligram to gram-scale synthesis?

Methodological Answer:

  • Heat Transfer: At gram-scale, inefficient stirring causes localized overheating. Use jacketed reactors with controlled cooling .
  • Purification: Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) to handle larger volumes .
  • Yield Drop Mitigation: Increase hydrazine to 1.2x molar excess to compensate for reduced mass transfer efficiency .

Properties

IUPAC Name

4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-15-12(18)9-11(17)8-5-1-3-7-4-2-6-16(10(7)8)13(9)19/h1,3,5,17H,2,4,6,14H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTIZMMPGZDQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601328065
Record name 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

378205-41-5
Record name 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601328065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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